2-Bromo-6-methyl-4-nitrophenol

Vue d'ensemble

Description

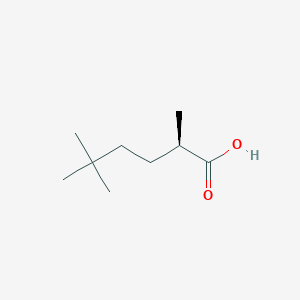

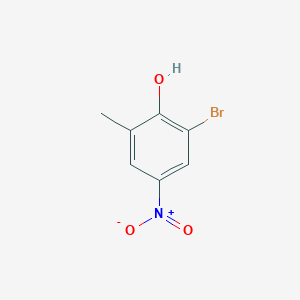

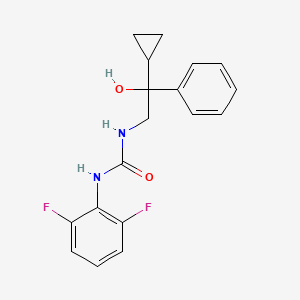

2-Bromo-6-methyl-4-nitrophenol is a chemical compound with the CAS Number: 4186-49-6 . It has a molecular weight of 232.03 and its IUPAC name is 2-bromo-6-methyl-4-nitrophenol . The compound is also known by the synonyms 6-Bromo-4-nitro-o-cresol and 3-Bromo-2-hydroxy-5-nitrotoluene .

Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methyl-4-nitrophenol is C7H6BrNO3 . The InChI code for the compound is 1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-6-methyl-4-nitrophenol is a solid at ambient temperature . It has a boiling point of 118-122 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

2-Bromo-6-methyl-4-nitrophenol is involved in various chemical synthesis processes. For instance, it is used in the preparation of stable lithio compounds, which are essential in the creation of 2-substituted-6-nitrophenols. This is achieved through the reaction of lithio species with various electrophiles, demonstrating its versatility in organic synthesis (Hardcastle, Quayle, & Ward, 1994). Additionally, 2-Bromo-6-methyl-4-nitrophenol undergoes Smiles rearrangement during certain chemical reactions, a process significant for accessing valuable nitro-substituted aniline derivatives (Buchstaller & Anlauf, 2004).

Role in Plant Growth Regulation

Research has shown that compounds like 2-Bromo-6-methyl-4-nitrophenol can influence plant growth. Studies indicate that related 2,6-substituted phenols, including bromo and nitrophenol derivatives, display activity in promoting cell elongation in plants. These compounds can induce specific responses when applied to soil, affecting plant growth directly (Wain & Harper, 1967).

Environmental Monitoring and Analysis

2-Bromo-6-methyl-4-nitrophenol is also relevant in environmental science. Studies on atmospheric concentrations of nitrophenols, including this compound, help in understanding their spatial and geographical variations. This is crucial for assessing the impact of traffic and other human activities on the environment (Morville, Scheyer, Mirabel, & Millet, 2006). Moreover, its presence in the atmosphere and the dynamics of its distribution offer insights into air quality and potential health impacts.

Catalysis and Chemical Reactions

This compound is involved in novel catalytic processes. For instance, it plays a role in the cyclisation of specific halopropyl compounds, demonstrating its utility in catalytic chemistry and the synthesis of complex molecules (Schmidtchen, 1986).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-bromo-6-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methyl-4-nitrophenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)

![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)

![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)